2-[3-fluoro-4-(propan-2-yl)phenyl]acetic acid
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Overview
Description
2-[3-Fluoro-4-(propan-2-yl)phenyl]acetic acid is an organic compound characterized by the presence of a fluoro-substituted phenyl ring and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-fluoro-4-(propan-2-yl)phenyl]acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-fluoro-4-(propan-2-yl)benzene.
Halogenation: The benzene ring is halogenated using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Carboxylation: The halogenated intermediate undergoes a carboxylation reaction using carbon dioxide in the presence of a strong base like sodium hydride (NaH) to introduce the acetic acid group.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) to convert the carboxylic acid group into an alcohol.
Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOMe) in methanol.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: NaOMe in methanol.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[3-Fluoro-4-(propan-2-yl)phenyl]acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[3-fluoro-4-(propan-2-yl)phenyl]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The fluoro group enhances the compound’s binding affinity and selectivity towards these targets, potentially modulating biological pathways involved in inflammation and pain.
Comparison with Similar Compounds
2-[3-Chloro-4-(propan-2-yl)phenyl]acetic acid: Similar structure but with a chloro group instead of a fluoro group.
2-[3-Bromo-4-(propan-2-yl)phenyl]acetic acid: Contains a bromo group, leading to different reactivity and biological activity.
Uniqueness: The presence of the fluoro group in 2-[3-fluoro-4-(propan-2-yl)phenyl]acetic acid imparts unique properties such as increased metabolic stability and enhanced binding interactions with biological targets, distinguishing it from its chloro and bromo analogs.
Properties
CAS No. |
1782510-89-7 |
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Molecular Formula |
C11H13FO2 |
Molecular Weight |
196.22 g/mol |
IUPAC Name |
2-(3-fluoro-4-propan-2-ylphenyl)acetic acid |
InChI |
InChI=1S/C11H13FO2/c1-7(2)9-4-3-8(5-10(9)12)6-11(13)14/h3-5,7H,6H2,1-2H3,(H,13,14) |
InChI Key |
YOFGFURAWDVQFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)CC(=O)O)F |
Purity |
95 |
Origin of Product |
United States |
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